4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Description
4-Fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated and methyl-substituted benzene ring linked via a sulfonamide group to a 4-phenyl-substituted oxane (tetrahydropyran) moiety. The 4-phenyloxane group imparts steric bulk and hydrophobicity, while the fluorine and methyl substituents on the benzene ring influence electronic properties and metabolic stability.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-15-13-17(20)7-8-18(15)25(22,23)21-14-19(9-11-24-12-10-19)16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKRTUWNWYABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonation of 4-fluoro-2-methylbenzenamine, followed by the introduction of the phenyloxan moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to other sulfonamide antibiotics, it may be investigated for its antimicrobial properties.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
*Estimated based on structural similarity to .
Key Observations:
- N-Linked Groups : The 4-phenyloxane group in the target compound offers a unique combination of rigidity and hydrophobicity compared to piperidine-pyridyl () or cyclohexyl () groups. This may influence binding affinity in receptor interactions.
- Molecular Weight and Lipophilicity: The biphenyl-tetrahydroisoquinoline hybrids () exhibit higher molecular weights (>650 Da) and melting points (135–224°C), suggesting reduced solubility but enhanced crystallinity. The target compound’s phenyloxane group likely confers moderate lipophilicity (LogP ~3–4).
Biological Activity
4-Fluoro-2-methyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to synthesize the available data on its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 325.41 g/mol. The presence of a fluorine atom and a sulfonamide group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that sulfonamides, including this compound, exhibit a range of biological activities. Notably, they have been studied for their effects on cardiovascular function, neuropharmacological properties, and potential as antimicrobial agents.
Cardiovascular Effects
A study highlighted the impact of related benzene sulfonamides on perfusion pressure in isolated rat heart models. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting a mechanism involving calcium channel inhibition . This finding implies that this compound may similarly influence cardiovascular parameters.
Neuropharmacological Effects
Another aspect of interest is the compound's influence on neurochemical pathways. A related compound, 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide, demonstrated significant effects on dopaminergic signaling and adenosine modulation in animal models . These effects could be relevant for understanding the behavioral impacts of this compound.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest varying permeability profiles depending on the route of administration. For instance, oral administration may require higher doses to achieve therapeutic effects compared to intravenous or intraperitoneal routes .
Table 1: Predicted Acute Toxicity (LD50 values)
| Route | LD50 (mg/kg) |
|---|---|
| Intraperitoneal (IP) | 303.70 |
| Intravenous (IV) | 586.80 |
| Oral | 2100.00 |
| Subcutaneous (SC) | 321.00 |
The biological activity of sulfonamides typically involves inhibition of specific enzymes or receptors. For instance, carbonic anhydrase inhibition has been implicated in some sulfonamide derivatives' neuropharmacological effects . The exact mechanism for this compound remains to be fully elucidated but may involve similar pathways.
Case Studies
Case Study 1: Cardiovascular Impact
In an experimental model assessing perfusion pressure changes in the presence of various sulfonamides, it was observed that certain compounds led to significant decreases in perfusion pressure over time . This suggests a potential therapeutic role for compounds like this compound in managing cardiovascular conditions.
Case Study 2: Neuropharmacological Effects
A study investigating the effects of related compounds on nicotine-induced behavioral sensitization found that specific doses significantly altered locomotor activity in mice . This highlights the potential for such compounds to influence neurochemical pathways relevant to addiction and other neuropsychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
